molecular formula C17H21F2NO4 B12083680 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,6-difluorobenzoic acid

4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,6-difluorobenzoic acid

Cat. No.: B12083680
M. Wt: 341.35 g/mol
InChI Key: VNQKJHJQCXWWAZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,6-difluorobenzoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate starting materials.

    Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amine functionality of the piperidine ring.

    Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is attached to the piperidine ring through a coupling reaction, often using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) as catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,6-difluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,6-difluorobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of PROTACs for targeted protein degradation, aiding in the study of protein function and regulation.

    Medicine: Potential use in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,6-difluorobenzoic acid involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound’s semi-flexible nature allows for optimal positioning of the target protein and E3 ligase, facilitating efficient ternary complex formation and protein degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,6-difluorobenzoic acid is unique due to the presence of fluorine atoms, which can enhance the compound’s metabolic stability and binding affinity. The fluorine atoms also influence the electronic properties of the molecule, making it a valuable tool in the design of PROTACs with improved efficacy and selectivity.

Properties

Molecular Formula

C17H21F2NO4

Molecular Weight

341.35 g/mol

IUPAC Name

2,6-difluoro-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid

InChI

InChI=1S/C17H21F2NO4/c1-17(2,3)24-16(23)20-6-4-10(5-7-20)11-8-12(18)14(15(21)22)13(19)9-11/h8-10H,4-7H2,1-3H3,(H,21,22)

InChI Key

VNQKJHJQCXWWAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C(=C2)F)C(=O)O)F

Origin of Product

United States

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